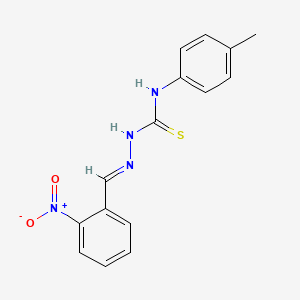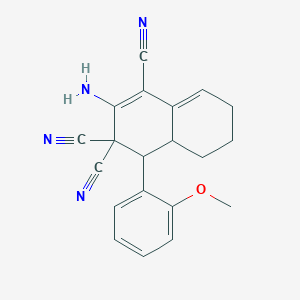![molecular formula C21H15F3N2O4 B11542146 N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B11542146.png)
N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2,2,2-trifluoroacetamide is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with cyano and methoxyphenyl groups, and a trifluoroacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2,2,2-trifluoroacetamide typically involves multi-step organic reactionsThe final step involves the incorporation of the trifluoroacetamide group under specific reaction conditions, such as the use of trifluoroacetic anhydride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the cyano group or other functional groups within the molecule.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can lead to the formation of amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its ability to interact with biological targets.
Industry: It is used in the development of new materials with specific properties, such as improved stability or reactivity
Wirkmechanismus
The mechanism by which N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2,2,2-trifluoroacetamide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The cyano and trifluoroacetamide groups play a crucial role in these interactions, potentially inhibiting or activating specific pathways. Detailed studies using techniques like nuclear magnetic resonance (NMR) and mass spectrometry help elucidate these mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-acetamide: Similar structure but lacks the trifluoro group, which may affect its reactivity and interactions.
N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2,2,2-trifluoroethanamide: Slightly different structure with an ethanamide group, leading to variations in its chemical properties.
Uniqueness
The presence of the trifluoroacetamide group in N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2,2,2-trifluoroacetamide makes it unique compared to similar compounds. This group enhances its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C21H15F3N2O4 |
|---|---|
Molekulargewicht |
416.3 g/mol |
IUPAC-Name |
N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C21H15F3N2O4/c1-28-14-7-3-12(4-8-14)17-16(11-25)19(26-20(27)21(22,23)24)30-18(17)13-5-9-15(29-2)10-6-13/h3-10H,1-2H3,(H,26,27) |
InChI-Schlüssel |
JYMOACSFGZCDHZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)C(F)(F)F)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11542064.png)

![2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B11542075.png)
![4-(4-{(1E)-1-[(2E)-(2-fluorobenzylidene)hydrazinylidene]ethyl}-5-methyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11542078.png)
![2-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]phenol](/img/structure/B11542080.png)
![methanediylbis-2-{(E)-[(2-methylphenyl)imino]methyl}benzene-4,1-diyl dibenzoate](/img/structure/B11542089.png)
![4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11542098.png)
![2-bromo-4-chloro-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11542102.png)

![methyl 4-{[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]amino}benzoate](/img/structure/B11542130.png)
![(4Z)-2-(4-tert-butylphenyl)-4-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11542133.png)
![2,4-diiodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11542134.png)
![N'-[(E)-(2-Fluorophenyl)methylidene]acetohydrazide](/img/structure/B11542138.png)
![2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4,6-diiodophenol](/img/structure/B11542142.png)
